molecular formula C23H20N4O4S B2764062 3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434295-92-8

3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B2764062
CAS RN: 434295-92-8
M. Wt: 448.5
InChI Key: RFWWPDRFQCVPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have developed methods for synthesizing and reacting 2-functionalized 3-amino-4-aryl-6-(2′-thienyl)-thieno[2,3-b]pyridines to create new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. These chemical reactions expand the library of thieno[2,3-b]pyridine derivatives, contributing to the development of novel compounds with potential applications in material science and chemical synthesis (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Antiproliferative Activity

Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity against the NCI-60 cell lines. Compounds in this category have shown promising activity, particularly against melanoma and breast cancer cell lines, indicating their potential in cancer research and therapy (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).

Amplifiers of Phleomycin

Derivatives of pyridinylpyrimidines with strongly basic side chains have been investigated as amplifiers of phleomycin against Escherichia coli. These studies contribute to understanding the role of heterocyclic compounds in enhancing antibiotic efficacy, potentially leading to new strategies in combating bacterial resistance (Brown & Cowden, 1982).

Antiprotozoal Agents

Research into imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has identified compounds with strong antiprotozoal activity, particularly against T. b. rhodesiense and P. falciparum. These findings highlight the potential of such heterocyclic compounds in the development of new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Multicomponent Synthesis

A new method for the multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been developed. This approach allows for the efficient creation of compounds with varied biological activities, demonstrating the versatility and potential of thieno[2,3-b]pyridine derivatives in medicinal chemistry (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

properties

IUPAC Name

6-amino-8-(furan-2-yl)-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c24-20-19-18(17-7-4-12-31-17)15-5-2-1-3-6-16(15)26-23(19)32-21(20)22(28)25-13-8-10-14(11-9-13)27(29)30/h4,7-12H,1-3,5-6,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWWPDRFQCVPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.